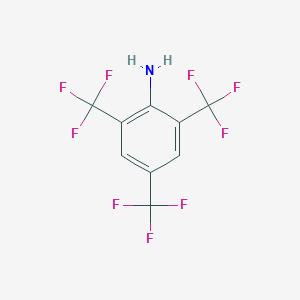

2,4,6-Tris(trifluoromethyl)aniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4,6-tris(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F9N/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDUETMNCXXNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380758 | |

| Record name | 2,4,6-tris(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25753-22-4 | |

| Record name | 2,4,6-tris(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Chemistry

Expedient Synthetic Routes for 2,4,6-Tris(trifluoromethyl)aniline

The development of efficient and practical synthetic routes to this compound is crucial for its application in various fields, including medicinal chemistry and materials science. Researchers have explored several methodologies to construct this highly fluorinated molecule.

Copper-Catalyzed Amination Strategies

Copper-catalyzed amination reactions, such as the Ullmann condensation, have proven to be a valuable tool for the formation of carbon-nitrogen bonds. In the synthesis of this compound, this strategy is employed in the final step of a highly efficient two-step sequence starting from 1,3,5-tris(trifluoromethyl)benzene (B44845). researchgate.net After the initial iodination of the starting material to form 1-iodo-2,4,6-tris(trifluoromethyl)benzene, a copper-catalyzed amination is performed.

A notable example of this strategy involves the use of copper(I) oxide (Cu₂O) as the catalyst, in conjunction with sodium azide (B81097) (NaN₃) and proline as a ligand, in dimethyl sulfoxide (B87167) (DMSO) as the solvent. researchgate.net This specific combination of reagents is effective in promoting the amination of the highly hindered and electron-deficient aryl iodide. The use of proline as a ligand is critical, as it is believed to facilitate the catalytic cycle and enable the reaction to proceed under milder conditions than traditional Ullmann reactions, which often require high temperatures. researchgate.net This method provides the target aniline (B41778) in a respectable yield, demonstrating the power of modern copper-catalyzed cross-coupling reactions in accessing sterically congested molecules. researchgate.net

Deprotonation and Iodination of 1,3,5-Tris(trifluoromethyl)benzene

A key and expedient pathway to this compound commences with the commercially available and symmetrically substituted 1,3,5-tris(trifluoromethyl)benzene. researchgate.net This two-step synthesis first involves the regioselective functionalization of the benzene (B151609) ring through deprotonation followed by iodination. researchgate.net

The initial step utilizes a strong base, lithium diisopropylamide (LDA), to deprotonate the aromatic ring. researchgate.net The resulting 2,4,6-tris(trifluoromethyl)phenyllithium intermediate is then quenched with iodine (I₂) to afford 1-iodo-2,4,6-tris(trifluoromethyl)benzene in a good yield of 75%. researchgate.net This intermediate serves as the direct precursor for the subsequent amination step. The choice of a strong, non-nucleophilic base like LDA is crucial for achieving efficient deprotonation without competing side reactions. This method provides a reliable and scalable route to the key iodinated intermediate. researchgate.net

Comparative Analysis of Multi-Step Synthesis Pathways

While the two-step synthesis from 1,3,5-tris(trifluoromethyl)benzene is highly effective, other multi-step routes to this compound have been reported, each with its own set of advantages and disadvantages.

In comparison, the two-step synthesis beginning with 1,3,5-tris(trifluoromethyl)benzene offers a more expedient and efficient alternative, avoiding harsh reagents and complex multi-step procedures. researchgate.net

Optimization and Efficiency in this compound Synthesis

The efficiency of any synthetic route is paramount for its practical application. In the case of this compound, optimization of reaction conditions and strategies to overcome steric hindrance are key to maximizing yield and purity.

Influence of Reaction Conditions on Yield and Selectivity

The following table summarizes the optimized conditions for this expedient synthesis:

| Step | Reactants and Reagents | Solvent | Temperature | Yield |

| 1. Iodination | 1,3,5-Tris(trifluoromethyl)benzene, Lithium diisopropylamide (LDA), Iodine (I₂) | Not specified in detail | Not specified in detail | 75% |

| 2. Amination | 1-Iodo-2,4,6-tris(trifluoromethyl)benzene, Copper(I) oxide (Cu₂O), Sodium azide (NaN₃), Proline | Dimethyl sulfoxide (DMSO) | Not specified in detail | 55% |

The use of LDA in the first step ensures high regioselectivity in the deprotonation and subsequent iodination. researchgate.net In the second step, the combination of Cu₂O and proline in DMSO is crucial for achieving a 55% yield in the amination of a highly deactivated and sterically demanding substrate. researchgate.net Any deviation from these optimized conditions could potentially lead to lower yields or the formation of side products.

Addressing Steric Hindrance in Synthetic Transformations

The three bulky trifluoromethyl groups ortho and para to the amino group in this compound create a sterically crowded environment, which poses a significant challenge for its synthesis. This steric hindrance can impede the approach of reagents to the reaction center, thereby slowing down or even preventing the desired transformation.

In the copper-catalyzed amination step, the choice of the ligand is critical to overcome this steric barrier. Proline, a relatively small and rigid amino acid, is effective in this context. researchgate.net It is proposed that proline can form a compact and highly active catalytic species with copper, which is capable of accessing the sterically hindered aryl iodide. The use of a suitable ligand that can accommodate the sterically demanding substrate is a key strategy for achieving successful amination. The successful synthesis with a 55% yield in the final amination step highlights that while challenging, the steric hindrance can be effectively managed through careful selection of the catalytic system. researchgate.net

Preparation and Derivatization of Related Trifluoromethylated Anilines

Synthesis of Precursor Fluorinated Aromatic Compounds

A key strategy for the synthesis of this compound involves the preparation of a halogenated trifluoromethylbenzene derivative, which can subsequently undergo amination. A notable precursor is 1-iodo-2,4,6-tris(trifluoromethyl)benzene.

A direct and efficient synthesis of this iodo-aromatic compound starts from the commercially available 1,3,5-tris(trifluoromethyl)benzene. researchgate.net The initial step involves the deprotonation of 1,3,5-tris(trifluoromethyl)benzene. This is achieved through the use of a strong, non-nucleophilic base, lithium diisopropylamide (LDA), to generate a highly reactive organolithium intermediate. The subsequent reaction of this intermediate with iodine provides the desired 1-iodo-2,4,6-tris(trifluoromethyl)benzene in good yield. researchgate.net

The reaction proceeds as follows: 1,3,5-Tris(trifluoromethyl)benzene is treated with lithium diisopropylamide (LDA) to effect deprotonation, forming 2,4,6-tris(trifluoromethyl)phenyllithium. This intermediate is then quenched with iodine (I₂) to yield 1-iodo-2,4,6-tris(trifluoromethyl)benzene. This two-step, one-pot procedure is reported to provide the product in a 75% yield. researchgate.net

Table 1: Synthesis of 1-Iodo-2,4,6-tris(trifluoromethyl)benzene

| Starting Material | Reagents | Product | Yield | Reference |

| 1,3,5-Tris(trifluoromethyl)benzene | 1) Lithium diisopropylamide (LDA) 2) Iodine (I₂) | 1-Iodo-2,4,6-tris(trifluoromethyl)benzene | 75% | researchgate.net |

This precursor is a crystalline solid with a melting point of 34–35 °C. researchgate.net Its structure has been confirmed by various spectroscopic methods. The ¹H NMR spectrum in CDCl₃ shows a characteristic singlet at δ = 8.04 ppm corresponding to the two aromatic protons. The ¹³C{¹H} NMR spectrum exhibits signals consistent with the substituted benzene ring, including quartets for the trifluoromethyl groups and the carbon atoms attached to them, confirming the successful iodination of the trifluoromethylated ring. researchgate.net

Formation of Organometallic Intermediates

The formation of organometallic intermediates is a critical step in the functionalization of highly fluorinated aromatic compounds. In the synthesis of this compound from 1,3,5-tris(trifluoromethyl)benzene, the key intermediate is 2,4,6-tris(trifluoromethyl)phenyllithium. researchgate.net

The generation of this organolithium species is accomplished by the deprotonation of 1,3,5-tris(trifluoromethyl)benzene. The acidic nature of the aromatic protons is enhanced by the strong electron-withdrawing effect of the three trifluoromethyl groups, facilitating their removal by a strong base. While t-butyllithium is a common choice for such deprotonations, n-butyllithium in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can also be effective by breaking down the butyllithium (B86547) aggregates and increasing its basicity. researchgate.net In the documented synthesis of 1-iodo-2,4,6-tris(trifluoromethyl)benzene, lithium diisopropylamide (LDA) is the preferred base. researchgate.net The use of an excess of a strong base like n-butyllithium is sometimes necessary for efficient deprotonation, as the initial equivalents may form aggregates with the substrate. nih.gov

Once formed, the 2,4,6-tris(trifluoromethyl)phenyllithium intermediate is highly reactive and is typically used in situ. Its reaction with an electrophile, such as molecular iodine, leads to the formation of a new carbon-iodine bond, yielding the desired halogenated precursor. researchgate.net

The subsequent conversion of 1-iodo-2,4,6-tris(trifluoromethyl)benzene to this compound is achieved through a copper-catalyzed amination reaction. This transformation involves the use of copper(I) oxide (Cu₂O), sodium azide (NaN₃), and proline in dimethyl sulfoxide (DMSO) as the solvent. This method provides the target aniline in a 55% yield. researchgate.net

Table 2: Copper-Catalyzed Amination of 1-Iodo-2,4,6-tris(trifluoromethyl)benzene

| Starting Material | Reagents | Product | Yield | Reference |

| 1-Iodo-2,4,6-tris(trifluoromethyl)benzene | Cu₂O, NaN₃, proline, DMSO | This compound | 55% | researchgate.net |

The formation of organometallic intermediates, such as the lithiated species described, is a powerful tool for the synthesis of highly functionalized and sterically hindered aromatic compounds like this compound, which are of interest as building blocks in medicinal chemistry and materials science.

Reactivity Profiles and Mechanistic Investigations

Electronic and Steric Effects of Trifluoromethyl Groups on Aromatic Reactivity

The substitution of the aniline (B41778) ring with three trifluoromethyl (-CF₃) groups at the 2, 4, and 6 positions drastically alters its chemical behavior compared to simple anilines. These groups exert powerful and distinct influences on the molecule's reactivity.

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. The presence of three such groups on the aromatic ring significantly depletes the electron density of the entire system. This has two major consequences for the nucleophilic character of 2,4,6-tris(trifluoromethyl)aniline.

Firstly, the electron density on the nitrogen atom of the amino group is substantially reduced. This diminishes its basicity and nucleophilicity, making it less reactive in typical amine reactions, such as condensations with carbonyls to form Schiff bases (imines), compared to electron-rich anilines. mdpi.com However, such reactions are still possible and provide a pathway for incorporating the bulky, fluorinated aryl group into larger molecular structures. mdpi.com

Secondly, the aromatic ring itself, being highly electron-deficient, is deactivated towards electrophilic attack but is activated for nucleophilic aromatic substitution (SNAr). However, the steric hindrance presented by the two ortho-CF₃ groups can impede the approach of a nucleophile. Studies on related sterically hindered fluoroarenes have shown that while reactions with nucleophiles like primary amines can proceed, the yields are often significantly lower than for less hindered analogues.

Electrophilic aromatic substitution (EAS) on the this compound ring is severely restricted. The trifluoromethyl groups are strongly deactivating substituents, withdrawing electron density inductively and making the benzene (B151609) ring exceptionally "electron-poor." researchgate.net This inherent low reactivity is further compounded by the behavior of the amino group under the acidic conditions typically required for EAS reactions like nitration or Friedel-Crafts alkylation. researchgate.netacs.org

In the presence of strong acids (e.g., HNO₃/H₂SO₄), the basic amino group is protonated to form an anilinium ion (-NH₃⁺). acs.org This ion is also a powerful deactivating group. Therefore, the aromatic ring finds itself substituted with four strongly deactivating groups (three -CF₃ and one -NH₃⁺), rendering it inert to all but the most forcing and often destructive electrophilic substitution conditions. Friedel-Crafts reactions, in particular, are known to fail on aromatic rings bearing strongly deactivating substituents or an amino group, which reacts with the Lewis acid catalyst.

Coordination Chemistry and Ligand Properties of this compound

The unique electronic and steric properties of this compound make it a valuable precursor for designing specialized ligands for coordination chemistry and catalysis. researchgate.net

This compound is considered a hindered aniline with significant potential as a modular building block for synthesizing robust supporting ligands for catalysis. mdpi.comresearchgate.net The deprotonated form, the 2,4,6-tris(trifluoromethyl)phenylamide (or anilide) group, and related derivatives like the 2,4,6-tris(trifluoromethyl)phenyl group (Fmes), are exceptionally bulky. This steric bulk is crucial for stabilizing metal centers in low coordination states by preventing ligand crowding or dimerization of the metal complex. The strong and inert nature of the C-F bonds also contributes to the thermal stability and robustness of the resulting metal complexes. mdpi.com

The 2,4,6-tris(trifluoromethyl)phenyl group, denoted as 'rf' or 'Fmes', has proven to be an ideal ligand for the synthesis and stabilization of low-coordinate main group and transition metal compounds. Its utility is demonstrated in the preparation of the first stable diaryl lead(II) compound, (rf)₂Pb, and a stable diaryl tin(II) compound, (rf)₂Sn, which are monomeric in the gas phase due to the shielding effect of the bulky ligands.

In transition metal chemistry, the Fmes ligand has been used to synthesize novel palladium(II) complexes. Treatment of palladium(II) chloro complexes with 2,4,6-tris(trifluoromethyl)phenyllithium yields complexes with one or two Fmes ligands. X-ray diffraction studies have confirmed the structures of four-coordinate complexes despite significant steric crowding.

Table 1: Synthesis of 2,4,6-Tris(trifluoromethyl)phenyl (Fmes) Palladium(II) Complexes

| Starting Material | Reagent | Product |

| trans-[PdCl₂(tht)₂] | Li(Fmes) | trans-[Pd(Fmes)Cl(tht)₂] |

| trans-[PdCl₂(tht)₂] | Li(Fmes) (excess) | trans-[Pd(Fmes)₂(tht)₂] |

| [PdCl₂(bipy)] | Li(Fmes) | [Pd(Fmes)₂(bipy)] |

| trans-[PdCl₂(PPh₃)₂] | Li(Fmes) | trans-[Pd(Fmes)Cl(PPh₃)₂] |

| Data sourced from Organometallics. |

The electronic and steric characteristics of the 2,4,6-tris(trifluoromethyl)phenyl ligand profoundly influence the geometry, stability, and reactivity of the metal center.

Steric Effects: The extreme steric bulk imposed by the two ortho-trifluoromethyl groups forces significant distortions in the coordination sphere of the metal. In square-planar palladium(II) complexes like trans-[Pd(Fmes)₂(tht)₂] and [Pd(Fmes)₂(bipy)], these distortions are evident in the bond angles and the orientation of the ligands. The severe crowding also leads to restricted rotation around metal-ligand bonds. For instance, the energy barrier for rotation around the Pd-P bonds in trans-[Pd(Fmes)Cl(PPh₃)₂] was found to be 12.8 kcal mol⁻¹, one of the highest values reported for such bonds, highlighting the immense steric pressure exerted by the Fmes ligand.

Electronic Effects: The strong electron-withdrawing nature of the three -CF₃ groups makes the Fmes ligand a poor sigma-donor compared to less fluorinated aryl ligands. This electronic pull can influence the redox properties of the metal center. Cyclic voltammetry studies of trans-[Pd(Fmes)₂(tht)₂] and [Pd(Fmes)₂(bipy)] showed that the complexes were redox inactive within a range of -1.8 to +1.8 V, indicating significant electronic stabilization of the palladium(II) center. Furthermore, short, non-bonding interactions between the palladium center and the fluorine atoms of the ortho-CF₃ groups have been observed, suggesting a degree of electronic communication that further modulates the metal's environment.

Radical-Mediated Reactions and Mechanistic Pathways

The electron-deficient nature of the this compound molecule makes it an interesting substrate for radical reactions. The high electronegativity of the fluorine atoms in the trifluoromethyl groups dramatically influences the stability and reactivity of potential radical intermediates.

Generation and Trapping of Radical Intermediates

The generation of radical intermediates from this compound can be conceptualized through several pathways, although specific experimental studies on this compound are not extensively documented. General principles of radical chemistry suggest that hydrogen abstraction from the amine group or single-electron transfer (SET) processes could lead to the formation of the corresponding aminyl radical.

Photochemical methods are often employed for the generation of radicals from aniline derivatives. conicet.gov.ar Visible light photocatalysis, using catalysts like iridium or ruthenium complexes, or organic dyes, can facilitate the formation of fluoroalkyl radicals from various precursors. conicet.gov.ar These electrophilic radicals can then react with electron-rich aromatic compounds. conicet.gov.ar In the case of the highly electron-deficient this compound, the generation of an aryl radical cation via SET would be more challenging compared to electron-rich anilines. However, reactions with highly reactive radical species could still lead to the formation of intermediates.

In a study on the reaction of anilines with methyl radicals, it was found that hydrogen abstraction from the -NH2 group competes with methyl radical addition to the aromatic ring. For aniline itself, the primary reaction is the formation of the anilino radical (C6H5NH•) and methane. nih.gov Given the strong inductive effect of the three CF3 groups in this compound, the N-H bond is expected to be more polarized, potentially influencing the rate and pathway of such hydrogen abstraction reactions.

Investigation of Reaction Co-products and Intermediates

The analysis of reaction co-products and intermediates provides valuable mechanistic information. In radical reactions, the formation of specific byproducts can point towards the involvement of certain radical species and competing reaction pathways.

For instance, in the synthesis of N-aryl-2,2′-diindoles, it was observed that fluoroarenes bearing electron-deficient substituents, such as a trifluoromethyl group, exhibited significant reactivity. acs.org While this study did not focus on the radical reactions of the aniline itself, it highlights the influence of trifluoromethyl groups on the reactivity of the aromatic system.

In the context of polymerization reactions, aniline derivatives, including those with trifluoromethyl substituents, have been investigated. The polymerization of 4-chloro-3-(trifluoromethyl)aniline (B120176) with sulfur monochloride yielded poly[N,N-(4-chloro-3-trifluoromethyl phenylamine)disulfide]. acs.org This suggests that under certain conditions, instead of simple substitution reactions, this compound could potentially undergo polymerization, which would be a significant side reaction to consider in any synthetic application.

Furthermore, photochemical reactions of trifluoromethyl aromatic amines have been shown to lead to defluorination under certain conditions, particularly in the presence of nucleophilic solvents like water. nih.gov This suggests that radical reactions of this compound could potentially lead to byproducts resulting from the loss of one or more fluorine atoms.

A general consideration in radical reactions of aromatic compounds is the potential for dimerization or polymerization of the radical intermediates. The stability of the 2,4,6-tris(trifluoromethyl)phenylaminyl radical would play a crucial role in determining the extent of such side reactions.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of 2,4,6-tris(trifluoromethyl)aniline, with ¹⁹F, ¹H, and ¹³C nuclei each offering unique and complementary information.

The fluorine nucleus (¹⁹F) possesses a high gyromagnetic ratio and a wide chemical shift range, making ¹⁹F NMR an exceptionally sensitive technique for probing the local electronic environment of the trifluoromethyl (CF₃) groups. nih.gov In molecules like this compound, the CF₃ groups are directly conjugated to the polarizable π-system of the phenyl ring, rendering their ¹⁹F chemical shifts highly responsive to subtle changes in the molecular surroundings. nih.gov

The sensitivity of the ¹⁹F NMR chemical shift to the local environment has been demonstrated in studies of various trifluoromethyl-containing aromatic compounds. nih.gov For instance, research on trifluoromethyl probes conjugated to peptides has shown that ¹⁹F chemical shifts vary significantly with solvent polarity. nih.gov This characteristic makes ¹⁹F NMR a powerful tool for studying intermolecular interactions and conformational changes. In the context of 2,4,6-tris(trifluoromethyl)phenyl derivatives, the ¹⁹F resonance signal has proven to be a sensitive indicator of local environmental changes, allowing for the clear distinction of different chemical states or binding events even at low concentrations. nih.govacs.org The chemical shifts for trifluoromethyl groups on an aromatic ring typically appear in a predictable region, with reported values often falling between -60 and -70 ppm relative to a CFCl₃ standard. nih.govresearchgate.net This makes ¹⁹F NMR an invaluable tool for confirming the presence and integrity of the trifluoromethyl moieties within the molecular structure.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide definitive information about the hydrocarbon framework and the carbon backbone of this compound. The highly symmetric nature of the substitution pattern simplifies the spectra, yielding distinct and interpretable signals.

The ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a characteristic singlet for the two aromatic protons (H-3 and H-5), a consequence of their chemical and magnetic equivalence. researchgate.net The signal for the amine (NH₂) protons is also observed. researchgate.net

Table 1: ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Reference |

|---|---|---|---|---|

| Ar-H (H-3, H-5) | 8.04 | Singlet (s) | 2H | researchgate.net |

| -NH₂ | Not specified | Broad Singlet | 2H | researchgate.net |

The ¹³C NMR spectrum is particularly informative due to the coupling between the carbon atoms and the attached fluorine atoms (C-F coupling). The carbons of the trifluoromethyl groups appear as quartets with large coupling constants (¹JCF ≈ 273-275 Hz). researchgate.net The aromatic carbons directly bonded to the CF₃ groups (C-2, C-4, C-6) also appear as quartets, but with smaller coupling constants. researchgate.net

Table 2: ¹³C NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|

| C-2, C-6 | 138.1 | Quartet (q) | J = 31 Hz | researchgate.net |

| C-4 | 131.3 | Quartet (q) | J = 35 Hz | researchgate.net |

| C-1 | 127.2 | Broad Singlet (br s) | - | researchgate.net |

| CF₃ at C-2, C-6 | 122.5 | Quartet (q) | J = 273 Hz | researchgate.net |

| CF₃ at C-4 | 122.0 | Quartet (q) | J = 275 Hz | researchgate.net |

| C-3, C-5 | 94.7 | Singlet (s) | - | researchgate.net |

To complement experimental data, computational methods are employed to predict NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a powerful tool for this purpose. nih.govresearchgate.net These calculations can accurately forecast the chemical shifts of various nuclei, including ¹⁹F, ¹H, and ¹³C. nih.govresearchgate.net

Studies on fluorinated molecules have demonstrated that DFT calculations using functionals like B3LYP can confirm observed trends in chemical shift dispersion with high fidelity. nih.govnih.gov For a range of trifluoromethyl compounds, GIAO-based calculations have achieved an average accuracy of approximately 2.9 ppm for ¹⁹F chemical shifts, which is a small fraction of the total ¹⁹F NMR chemical shift range. researchgate.net This level of accuracy allows for the confident assignment of complex spectra and even the differentiation between stereoisomers. researchgate.net Such computational approaches are therefore invaluable for validating experimental findings and deepening the understanding of the electronic structures of complex molecules like this compound.

Single-Crystal X-ray Diffraction Analysis of 2,4,6-Tris(trifluoromethyl)phenyl Derivatives

Table 3: Selected Crystallographic Data for 2,4,6-Tris(trifluoromethyl)phenyl Derivatives

| Compound | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|

| [2,4,6-(CF₃)₃C₆H₂]₂Zn | Triclinic | P1 | Monomeric diarylzinc with weak metal-fluorine interactions. | researchgate.netgoettingen-research-online.de |

| [2,4,6-(CF₃)₃C₆H₂]₂Cd(MeCN) | Monoclinic | P2₁/c | Three-coordinate monomeric diarylcadmium. | researchgate.netgoettingen-research-online.de |

| [2,4,6-(CF₃)₃C₆H₂]₂Hg | Monoclinic | C2/c | Weak metal-fluorine interactions observed. | goettingen-research-online.de |

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular forces. In derivatives of 2,4,6-tris(trifluoromethyl)phenyl, the bulky and electron-withdrawing nature of the CF₃ groups plays a dominant role in dictating the crystal packing.

A characteristic structural feature in several metal derivatives is the presence of weak metal-fluorine interactions, which help to define the solid-state architecture. researchgate.netgoettingen-research-online.de However, the significant steric bulk of the ortho-CF₃ groups often prevents the close approach of aromatic rings that is necessary for strong, face-to-face π-π stacking. acs.orgacs.org Crystal structure analyses of related twisted triarylboranes show limited π-π interactions and a lack of the co-facial alignment often seen in other planar aromatic systems. acs.org In some cases, other interactions, such as C-H···π forces, become more significant in consolidating the crystal structure. nih.gov In instances where stacking does occur, it may be in a head-to-tail orientation to minimize steric repulsion, with intermolecular distances at the upper limit for effective π-π interactions (around 3.4 Å). nih.gov

Complementary Spectroscopic Techniques

Spectroscopic methods are indispensable for confirming the identity and structural features of this compound. Mass spectrometry and infrared spectroscopy, in particular, offer complementary data on molecular weight, fragmentation, and the presence of specific functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₉H₄F₉N, with a calculated molecular weight of approximately 297.12 g/mol . nih.govscbt.commatrix-fine-chemicals.com The exact mass, a more precise measure, is computed to be 297.02000259 Da. nih.gov

Electron impact mass spectrometry (EI-MS) of this compound shows a distinct fragmentation pattern. The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 297, which is typically the most abundant peak (base peak). researchgate.net The fragmentation involves the loss of various radicals and neutral molecules, providing clues to the molecule's structure. Key fragments are observed at m/z 278, 207, 188, 181, and 69. researchgate.net The loss of 19 Da (M-19) to give the peak at m/z 278 corresponds to the cleavage of a fluorine atom. researchgate.net

Table 1: Mass Spectrometry Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Probable Fragment |

|---|---|---|

| 297 | 100 | [M]⁺ |

| 278 | 45 | [M-F]⁺ |

| 207 | 41 | --- |

| 188 | 54 | --- |

| 181 | 23 | --- |

| 69 | 19 | [CF₃]⁺ |

Data sourced from ResearchGate. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. researchgate.net

The presence of the primary amine (-NH₂) group is indicated by two distinct bands in the region of 3400-3560 cm⁻¹. A medium intensity band at 3465 cm⁻¹ and a weak band at 3559 cm⁻¹ correspond to the symmetric and asymmetric N-H stretching vibrations, respectively. researchgate.net The strong absorptions in the 1100-1300 cm⁻¹ region are characteristic of C-F stretching vibrations from the trifluoromethyl groups. Specifically, strong bands are noted at 1254 cm⁻¹ and 1162 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations appear at 1655 cm⁻¹ and 1507 cm⁻¹. researchgate.net

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3559 | Weak | Asymmetric N-H Stretch |

| 3465 | Medium | Symmetric N-H Stretch |

| 1655 | Medium | Aromatic C=C Stretch |

| 1507 | Medium | Aromatic C=C Stretch |

| 1254 | Strong | C-F Stretch |

| 1162 | Strong | C-F Stretch |

Data sourced from ResearchGate. researchgate.net

Computational Chemistry and Theoretical Modeling

Computational chemistry provides theoretical insights into the molecular and electronic properties of this compound, complementing experimental findings. These methods are crucial for understanding its structure, stability, and reactivity at a quantum-mechanical level.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations can predict geometric parameters (bond lengths and angles), vibrational frequencies, and energetic properties with a high degree of accuracy, often showing excellent agreement with experimental X-ray diffraction and spectroscopic data. nih.gov

DFT calculations can determine the distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the band gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. nih.gov While specific DFT studies on this compound are not widely published, data from computational property predictions are available and align with DFT principles. nih.gov

Table 3: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 297.12 g/mol |

| Exact Mass | 297.02000259 Da |

| XLogP3-AA | 3.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 9 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 26 Ų |

| Heavy Atom Count | 19 |

| Covalently-Bonded Unit Count | 1 |

Data sourced from PubChem. nih.gov

In Silico Design and Screening of Catalysts and Reagents

The synthesis of complex molecules like this compound often requires specialized catalysts. In silico (computational) methods, including cheminformatics and machine learning, offer an efficient approach to catalyst design and optimization, bypassing traditional empirical methods. osaka-u.ac.jpnih.gov

For the synthesis of aniline (B41778) derivatives, these computational strategies can be employed to build libraries of potential catalysts and screen them based on predicted activity. nih.gov For example, in a potential synthesis of this compound from 1,3,5-Tris(trifluoromethyl)benzene (B44845), in silico screening could identify optimal transition metal catalysts and ligands for the amination step. researchgate.net By calculating theoretical parameters and using regression models, researchers can predict catalyst performance (e.g., turnover frequency) and select the most promising candidates for experimental validation, accelerating the development of efficient synthetic routes. nih.gov

Theoretical Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is instrumental in predicting the reactivity of molecules and elucidating complex reaction mechanisms. nih.gov For the synthesis of this compound, which can be achieved via a two-step process involving iodination of 1,3,5-tris(trifluoromethyl)benzene followed by a copper-catalyzed amination, theoretical modeling can provide a detailed understanding of the reaction pathway. researchgate.net

Methods like DFT can be used to map the potential energy surface of the reaction, identifying transition states, intermediates, and activation energies. This allows for the prediction of the most favorable reaction pathway and helps explain the role of the catalyst. For instance, in the amination step, theoretical calculations can model the oxidative addition, ligand exchange, and reductive elimination steps involved in the catalytic cycle. Furthermore, reactive molecular dynamics simulations (e.g., using ReaxFF) can simulate the decomposition or reaction of the molecule under various conditions, providing insights into its stability and reaction kinetics at an atomistic level. nih.gov

Catalytic Applications and Methodologies

Organometallic Catalysis Featuring 2,4,6-Tris(trifluoromethyl)aniline-Derived Ligandsyale.eduresearchgate.net

The synthesis of this compound has been identified as a key step toward creating robust supporting ligands for catalysis. researchgate.netrochester.edu The presence of strong, inert carbon-fluorine bonds suggests that ligands derived from this aniline (B41778) would be exceptionally stable, a desirable trait for catalysts that must endure harsh reaction conditions. researchgate.net Research groups, such as the Holland group, have developed an expedient, two-step synthesis for this aniline, highlighting its promise as a modular component for creating new ligands specifically for organometallic catalysis. yale.eduresearchgate.netrochester.edu These ligands are particularly targeted for use with inexpensive and abundant first-row transition metals like iron and cobalt. yale.edu

Ligands play a crucial role in dictating the outcome of catalytic reactions, particularly in controlling regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the resulting molecule). The Holland group, which developed a key synthesis for this compound, has applied its expertise in low-coordinate metal complexes to catalytic reactions where such control is paramount. yale.edu Their work includes cobalt-catalyzed regioselective and stereoselective isomerization and hydrosilylation of alkenes. yale.edu The development of ligands from highly fluorinated anilines like this compound is a strategy to enhance the stability and performance of such catalysts.

Hydrofunctionalization, the addition of an H-X bond across a C-C multiple bond, is a fundamental transformation in organic synthesis. Research has focused on using earth-abundant metals like iron and cobalt for these reactions. yale.edu Specifically, iron and cobalt hydride complexes have been studied for their ability to catalyze alkene hydrofunctionalizations via radical intermediates. yale.edu These radical-based pathways are advantageous due to their tolerance of various functional groups. yale.edu The design of robust ligands is critical for the success of these systems, and the properties of this compound make it an attractive precursor for ligands intended to stabilize the reactive metal centers involved in these catalytic cycles. researchgate.net

Main-Group Catalysis and Frustrated Lewis Pair (FLP) Systems

The application of this compound extends beyond transition metal catalysis into the realm of main-group chemistry, particularly in systems involving Frustrated Lewis Pairs (FLPs). An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, allowing them to activate small molecules. The electron-withdrawing nature of the trifluoromethyl groups in this compound modulates its basicity, making it a candidate for interaction with Lewis acids in such systems.

While not directly employing this compound as the base, related studies highlight the importance of fluorinated compounds in this area. For instance, highly fluorinated triarylboranes have been developed as catalysts for the reductive functionalization of other aniline derivatives. These systems demonstrate remarkable functional-group compatibility. In a broader context, a patent has listed this compound as a potential reactive component in catalyst compositions for addition polymerization, where it can react with organometallic compounds (Lewis acids), which is indicative of its potential role as a Lewis base component. google.com

Table 1: Potential Components in Addition Polymerization Catalyst Systems google.com

| Component Type | Example Compound | Potential Role |

| Lewis Acid | Organoaluminum compounds | Activator/Co-catalyst |

| Lewis Base / Proton Source | This compound | Reacts with Lewis Acid |

| Main Catalyst | Metallocene complexes | Polymerization center |

The design and optimization of catalysts, including those based on main-group elements and FLPs, are increasingly guided by computational methods. Techniques like Density Functional Theory (DFT) are used to study reaction mechanisms and predict the efficacy of potential catalysts. For complex molecules like this compound and its derivatives, computational studies are invaluable for understanding their electronic structure and predicting their behavior within a catalytic system. dur.ac.uk In-silico-assisted derivatization and machine learning approaches, for example, have been used to screen libraries of triarylboranes to identify optimal catalysts for reactions involving aniline derivatives, showcasing the predictive power of these computational tools.

Photocatalysis and Metallaphotoredox Coupling Strategiesyale.eduyale.edu

The robustness of ligands derived from this compound makes them appealing for photocatalysis, a field where catalysts are subjected to prolonged irradiation. Research groups active in the synthesis of this aniline are also involved in developing photocatalytic systems, for example, for the robust photogeneration of H₂ in water using a nickel catalyst in conjunction with semiconductor nanocrystals. rochester.eduyale.eduyale.edu The stability conferred by the trifluoromethyl groups is a key advantage for ligands in such applications. Metallaphotoredox catalysis, which merges photoredox catalysis with transition metal catalysis, represents a powerful strategy for forming challenging chemical bonds. While specific applications using ligands from this compound are still emerging, the synthesis of this compound is a strategic step toward creating new, highly stable ligands tailored for these advanced catalytic methods.

Multicomponent Amination for Complex N-Trifluoroalkyl Anilines

The synthesis of intricately structured N-trifluoroalkyl anilines is of significant interest in medicinal chemistry due to the favorable properties conferred by the trifluoromethyl group. researchgate.net A powerful strategy to access these complex molecules is through multicomponent reactions, which allow for the assembly of multiple starting materials in a single operation.

One such advanced method is a metallaphotoredox-catalyzed four-component amination. This process can employ simple and cost-effective starting materials like nitroarenes, tertiary alkylamines, 3,3,3-trifluoropropene, and carboxylic acids to construct elaborate N-trifluoroalkyl anilines. researchgate.net The reaction proceeds through a likely series of radical-mediated coupling events, offering high levels of chemo- and regioselectivity. researchgate.net This modular approach enables the creation of a diverse range of aniline compounds bearing both a trifluoromethyl group and distal quaternary carbon motifs on the aliphatic side chains. researchgate.net

While direct examples involving this compound in such a multicomponent system are not explicitly detailed in the surveyed literature, the general methodology offers a pathway for the synthesis of highly complex aniline derivatives. The robustness of this metallaphotocatalytic system suggests its potential applicability to a wide scope of substrates, which could include highly fluorinated anilines.

Table 1: Key Features of Metallaphotoredox Multicomponent Amination

| Feature | Description | Reference |

| Reaction Type | Four-component amination | researchgate.net |

| Catalysis | Metallaphotoredox | researchgate.net |

| Key Inputs | Nitroarenes, Tertiary Alkylamines, 3,3,3-Trifluoropropene, Carboxylic Acids | researchgate.net |

| Key Outputs | Complex N-trifluoroalkyl anilines with quaternary carbons | researchgate.net |

| Advantages | Modularity, High Chemo- and Regioselectivity, Use of simple starting materials | researchgate.net |

Strategic Incorporation of Trifluoromethyl Groups into Aliphatic Carbons

The introduction of trifluoromethyl (CF3) groups into the aliphatic chains of molecules is a key strategy for enhancing the pharmacological properties of drug candidates. researchgate.net While many methods exist for creating trifluoromethylated aromatic systems, techniques for embedding these groups into more three-dimensional aliphatic structures are less common but highly valuable. researchgate.net

A notable approach involves a multicomponent coupling strategy that utilizes metallaphotoredox catalysis to synthesize carbon skeletons with a branched trifluoromethyl group. researchgate.net This method facilitates the incorporation of the CF3 group into aliphatic carbons that are more deeply embedded within the core of the molecular structure. researchgate.net The process allows for the construction of aniline derivatives with trifluoromethyl groups and distant quaternary carbon centers along the aliphatic chains, significantly increasing molecular complexity and three-dimensionality. researchgate.net

The general applicability of such catalytic systems opens up possibilities for creating novel aniline-based structures. For a substrate like this compound, which already possesses multiple CF3 groups on the aromatic ring, this methodology could theoretically be used to introduce additional trifluoromethylated aliphatic chains, leading to molecules with an exceptionally high fluorine content.

Cross-Coupling Reactions and Fluorination Methodologies

Cross-coupling and fluorination reactions are cornerstones of modern synthetic chemistry, enabling the precise formation of carbon-carbon and carbon-fluorine bonds.

Copper-Catalyzed Difluoromethylation Processes

The difluoromethyl (CF2H) group is a valuable motif in pharmaceutical and agrochemical science, acting as a lipophilic hydrogen bond donor and a bioisostere for groups like phenols and thiols. Copper-catalyzed reactions have emerged as effective methods for introducing this group.

An efficient copper-catalyzed asymmetric difluoromethylation has been developed for amino esters, using the abundant raw material difluoromonochloromethane as a direct precursor to the difluorocarbene species. researchgate.net This process delivers chiral difluoromethyl amino acids in good yields and with excellent enantioselectivities. researchgate.net While this specific example focuses on amino acids, the underlying principle of copper-catalyzed difluoromethylation from a difluorocarbene precursor is a significant advancement.

Another important strategy in this domain is the copper-catalyzed trifluoromethylation, which has been extensively reviewed. dokumen.pub These reactions can utilize various trifluoromethyl sources and are applicable to a wide range of substrates. A two-step synthesis of this compound itself has been reported to conclude with a copper-catalyzed amination step, highlighting the utility of copper catalysis in the chemistry of fluorinated anilines.

Palladium and Nickel Catalysis in C-CF2H Bond Formation

Palladium and nickel catalysts are instrumental in forming C-CF2H bonds, particularly through the cross-coupling of aryl halides. A notable development is the palladium-catalyzed difluoromethylation of aryl chlorides and bromides using (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) as the difluoromethyl source. rochester.edu Two effective catalyst systems, Pd(dba)2/BrettPhos and Pd(PtBu3)2, have been identified for this transformation, providing good yields of difluoromethylated arenes. rochester.edu This method is compatible with aryl halides bearing both electron-donating and electron-withdrawing substituents. rochester.edu

Furthermore, both palladium and nickel have been used to catalyze C-H trifluoromethylation using the inexpensive and atom-economical CF3I as the trifluoromethyl source. These methods are remarkably selective for C-H trifluoromethylation and tolerate a variety of functional groups, including amines. Mechanistic studies suggest that the reaction does not involve radical species but is facilitated by a difluorocarbene intermediate, with the final aryl-CF3 bond forming through a unique aryl-CF2-F reductive elimination.

Given that these palladium and nickel-catalyzed methods tolerate amino groups and a range of electronic environments on the aryl halide, they hold potential for the derivatization of highly fluorinated anilines like this compound, should a suitable halide precursor be used.

Table 2: Comparison of Pd and Ni-Catalyzed Fluoromethylation Methods

| Catalyst System | Reaction Type | Fluoroalkyl Source | Substrates | Reference |

| Pd(dba)2/BrettPhos or Pd(PtBu3)2 | Cross-coupling | TMSCF2H | Aryl chlorides, Aryl bromides | rochester.edu |

| Palladium or Nickel | C-H Activation | CF3I | Arenes with various functional groups |

Advanced Materials Science Applications and Polymer Chemistry

Design and Synthesis of Fluorinated Polymers Incorporating 2,4,6-Tris(trifluoromethyl)aniline Subunits

The incorporation of fluorine-containing monomers, such as those derived from this compound, is a key strategy in developing high-performance polymers. The bulky, electron-withdrawing trifluoromethyl (CF₃) groups are pivotal in tailoring the final properties of the polymer, particularly in the realm of polyimides.

A significant challenge in the application of traditional aromatic polyimides is their poor solubility and lack of optical transparency, which stems from strong interchain interactions and charge-transfer complex formation. The introduction of bulky substituents like trifluoromethyl groups is an effective method to overcome these limitations. psu.edu

The synthesis of polyimides containing trifluoromethyl groups typically involves a one-step high-temperature polycondensation or a two-step process. psu.edunih.gov In the two-step method, an aromatic diamine (such as one containing the this compound structure) is reacted with a dianhydride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) to form a soluble poly(amic acid) (PAA) precursor. nih.govmdpi.com This PAA solution is then cast into a film and thermally or chemically cyclodehydrated to yield the final polyimide.

The presence of multiple CF₃ groups on the aniline (B41778) subunit disrupts the planarity and symmetry of the polymer backbone. This increased irregularity hinders the close packing of polymer chains, thereby reducing intermolecular forces. researchgate.net The result is a significant enhancement in the solubility of the polyimides in common organic solvents, including low-boiling-point solvents like chloroform (B151607) and tetrahydrofuran, which is highly advantageous for processing. psu.edu This improved solubility allows for the preparation of high-quality, flexible, and tough films by solution casting. researchgate.net

The trifluoromethyl groups exert a profound influence on both the optical and thermal properties of the resulting polyimides.

Optical Properties: The incorporation of CF₃ groups effectively suppresses the formation of intermolecular and intramolecular charge-transfer complexes (CTCs), which are responsible for the characteristic yellow or brown color of conventional aromatic polyimides. By reducing electron affinity and disrupting chain packing, these fluorinated polyimides exhibit high optical transparency and appear colorless or nearly colorless. psu.edumdpi.com Films derived from such polymers show high transmittance in the visible light spectrum and have UV-vis absorption cut-off wavelengths typically in the range of 330-375 nm. psu.eduresearchgate.net Furthermore, the presence of fluorine leads to a lower refractive index compared to non-fluorinated analogues. researchgate.net

| Polymer System | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (T₅%) | Optical Transparency (@550nm) | Tensile Strength | Key Feature | Reference |

|---|---|---|---|---|---|---|

| PIs from unsymmetrical diamine with two CF₃ groups | > 300 °C | 519–593 °C | 87–91% | Not Specified | High solubility and transparency | researchgate.net |

| Semi-alicyclic PIs with CF₃ groups | 294–390 °C | Not Specified | High | Not Specified | Excellent solubility, low water absorption | nih.gov |

| PI copolymer with TFMOB/TFMB | 368 °C | 581 °C | High | 195 MPa | Low dielectric constant (2.877 @ 10 GHz) | acs.org |

| PIs from 1,4-bis((4-amino-2-(trifluoromethyl) phenoxy) methyl)cyclohexane | > 348 °C | > 441 °C | High | 69-71 MPa | Soluble in low-boiling-point solvents | psu.edu |

Organic Electronic Materials and Charge Transport Properties

The strategic use of fluorine substitution is a powerful tool in molecular engineering for organic electronics. The introduction of trifluoromethyl groups, as seen in this compound, can significantly alter the electronic structure, molecular packing, and ultimately the charge transport characteristics of organic semiconductors.

The arrangement of aromatic molecules in the solid state is critical for efficient charge transport. Face-to-face (cofacial) π-π stacking provides a direct pathway for charge carriers to hop between adjacent molecules. However, the introduction of bulky substituents can dramatically alter this arrangement.

The this compound unit possesses three sterically demanding CF₃ groups positioned around the aniline ring. This substitution pattern makes a traditional, perfectly cofacial π-π stacking arrangement highly unfavorable due to severe steric hindrance. Instead, molecules containing such subunits are likely to adopt alternative packing motifs, such as slipped-stack or herringbone arrangements, to minimize steric repulsion. acs.org While this may reduce the electronic coupling along the stacking direction compared to an ideal cofacial dimer, this controlled disruption of packing can be advantageous. For instance, it can be used to fine-tune the self-assembly of molecules into well-ordered, albeit non-cofacial, crystalline structures that still support efficient charge transport. acs.orgresearchgate.net The flexible arrangement of aromatic rings can be an advantage for self-assembly through π-stacking effects. researchgate.net

Fluorine substitution is a widely employed strategy to enhance the performance of organic semiconductor materials, particularly for n-type (electron-transporting) and ambipolar applications. The high electronegativity of fluorine atoms has several beneficial effects.

Firstly, it effectively lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgrsc.org The lowering of the LUMO level facilitates electron injection and improves the stability of the material against ambient oxidation, a crucial factor for n-type and ambipolar transistors.

Secondly, fluorine substitution can promote desirable intermolecular interactions and lead to more ordered crystalline structures in the solid state. scispace.com Even without direct cofacial stacking, fluorination can induce specific intermolecular contacts (e.g., C–H···F interactions) and influence dipole moments, which guide the formation of highly ordered thin films with favorable charge transport pathways. umons.ac.be Studies have shown that symmetric and even-numbered fluorine substitution patterns can lead to improved molecular packing and higher charge carrier mobilities. scispace.com This enhanced crystallinity reduces the number of charge-trapping sites at grain boundaries, leading to higher device performance. scispace.com The result can be a significant enhancement in charge carrier mobility for both electrons and holes. acs.orgrsc.org

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. The specific geometry and electronic nature of this compound make it an interesting component for designing self-assembling systems.

Star-shaped molecules containing substituted aromatic rings are promising building blocks for creating novel two-dimensional (2D) organic nanoarchitectures. nih.gov Molecules with a C₃ symmetry, similar to what could be derived from this compound, can self-assemble at solid-liquid interfaces into highly ordered, compact hexagonal networks. nih.gov The assembly process is driven by a combination of van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds between the building blocks and with the substrate.

Formation of Non-Covalently Bonded Aggregates

The structure of this compound, with its amine group capable of acting as a hydrogen bond donor and the fluorine-rich periphery, facilitates the formation of ordered structures through non-covalent interactions. While direct studies on the self-assembly of this compound are not extensively documented in publicly available literature, the behavior of structurally similar compounds provides strong evidence for its potential in forming non-covalently bonded aggregates.

Research on [2,4,6-tris(trifluoromethyl)phenyl]phosphinic acid, a compound with the same trifluoromethylated phenyl group, has demonstrated the formation of chains linked by single O-H···O hydrogen bonds. This highlights the capability of the trifluoromethyl-substituted phenyl ring to participate in directed, non-covalent bonding. The amine group of this compound can similarly engage in hydrogen bonding (N-H···X), a fundamental interaction in the formation of supramolecular aggregates.

Furthermore, the trifluoromethyl groups themselves can participate in weaker, yet significant, non-covalent interactions such as halogen bonding and dipole-dipole interactions. These forces, combined with potential π-π stacking of the aromatic rings, can drive the self-assembly of the molecules into well-defined aggregates. The precise nature and architecture of these aggregates would be influenced by factors such as solvent polarity and temperature.

| Interacting Species | Type of Non-Covalent Interaction | Potential Impact on Aggregation |

| Amine (N-H) and Acceptor (X) | Hydrogen Bonding | Primary driving force for chain or network formation. |

| Trifluoromethyl (C-F) groups | Halogen Bonding, Dipole-Dipole | Stabilization of the aggregate structure. |

| Aromatic Rings | π-π Stacking | Contributes to the packing and ordering of molecules. |

Induction and Amplification of Chirality in Helical Systems

A particularly fascinating application of molecules like this compound lies in the field of chiral polymer chemistry, specifically in the induction and amplification of helicity in synthetic polymers. Helical polymers with a preferred screw sense (left- or right-handed) exhibit unique chiroptical properties and have potential applications in areas such as chiral separations, asymmetric catalysis, and chiroptical sensing.

The "sergeants-and-soldiers" principle is a key concept in this domain. chemicalbook.comresearchgate.net In this scenario, a small number of chiral molecules (the "sergeants") can dictate the helical sense of a much larger number of achiral polymer chains (the "soldiers"). chemicalbook.comresearchgate.net While this compound itself is achiral, its derivatives, where a chiral moiety is introduced, can act as potent chiral inducers.

For instance, a chiral derivative of this compound could be incorporated as a comonomer or an end-cap in a polymer like poly(phenylacetylene). The bulky and electronically distinct nature of the tris(trifluoromethyl)phenyl group would create a strong chiral perturbation, influencing the polymer backbone to adopt a specific helical conformation. The non-covalent interactions between the polymer side chains, guided by the chiral inducer, would then amplify this initial chiral information along the polymer chain, leading to a large excess of one helical sense.

The efficiency of this chirality induction and amplification is dependent on several factors, including the structure of the chiral inducer, the nature of the polymer, and the solvent. The strong electronic effects and steric hindrance provided by the 2,4,6-tris(trifluoromethyl)phenyl group are expected to make its chiral derivatives highly effective in this role.

| System Component | Role in Chirality Induction | Key Influencing Factors |

| Chiral derivative of this compound | Chiral Inducer ("Sergeant") | Structure of the chiral moiety, strength of non-covalent interactions. |

| Achiral Helical Polymer (e.g., poly(phenylacetylene)) | Chiral Follower ("Soldier") | Polymer chain flexibility, nature of side chains. |

| Solvent | Medium | Polarity and ability to mediate non-covalent interactions. |

Applications in Medicinal Chemistry, Agrochemicals, and Dyes

Strategic Role of Fluorinated Substituents in Bioactive Molecules

The incorporation of fluorine atoms into biologically active molecules can heighten their lipophilicity, thereby improving their absorption and transport within living organisms. mdpi.com Specifically, the trifluoromethyl group (-CF3) imparts increased stability and lipophilicity, in addition to its high electronegativity. mdpi.com The strategic placement of trifluoromethyl groups is a widely used tactic to enhance the characteristics of biologically active compounds. bohrium.com

The presence of a trifluoromethyl group generally increases the lipophilicity of a molecule, a critical factor that can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com While aliphatic fluorination often decreases lipophilicity, polyfluoroalkylation typically leads to an increase. acs.org The trifluoromethyl group, with a Hansch π value of +0.88, enhances lipophilicity, although to a lesser degree than a trifluoromethoxy group. mdpi.com This increased lipophilicity can facilitate the passage of molecules across biological membranes. mdpi.com

The high electronegativity of the fluorine atoms in a trifluoromethyl group makes it a potent electron-withdrawing substituent. mdpi.com This property can enhance hydrogen bonding and electrostatic interactions with biological targets, leading to improved binding affinity. mdpi.com The steric bulk of the trifluoromethyl group, which is larger than a methyl group, also plays a role in how a molecule fits into the binding site of a protein or enzyme. mdpi.com

Table 1: Physicochemical Properties of the Trifluoromethyl Group

| Property | Value/Description | Impact on Bioactivity |

|---|---|---|

| Hansch π Value | +0.88 mdpi.com | Increases lipophilicity mdpi.com |

| Electronegativity | High mdpi.commdpi.com | Strong electron-withdrawing nature, enhances binding interactions mdpi.commdpi.com |

| Steric Size | Larger than a methyl group mdpi.com | Influences molecular conformation and fit in binding sites mdpi.com |

| Metabolic Stability | High due to strong C-F bonds mdpi.com | Reduces metabolic degradation, increases drug half-life mdpi.com |

The modification of molecular scaffolds with specific chemical groups is a fundamental strategy in drug design to improve biological and physicochemical properties. bohrium.com The introduction of trifluoromethyl groups can significantly alter a molecule's structure-activity relationship (SAR). mdpi.com For instance, SAR studies have demonstrated that adding a trifluoromethyl group to the para-position of a phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by six-fold compared to the non-fluorinated version. mdpi.com

Replacing a hydrogen atom with a trifluoromethyl group can block metabolic hotspots on a molecule, deactivating an aromatic ring and leading to reduced metabolism, a longer half-life, and a lower required drug dosage. mdpi.com This strategic substitution allows for the fine-tuning of a drug candidate's pharmacokinetic profile. mdpi.com

Precursors and Intermediates for Pharmaceutical and Agrochemical Development

Fluorinated compounds, including 2,4,6-Tris(trifluoromethyl)aniline, are important intermediates in the synthesis of pharmaceuticals and agrochemicals. bohrium.comchemicalbook.comchemicalbook.com 2,6-dichloro-4-trifluoromethyl-aniline, for example, is a crucial intermediate for producing insecticides like Fipronil. google.com

This compound is categorized as a building block in chemical synthesis. clearsynth.com Its structure, featuring a hindered aniline (B41778), makes it a promising modular component for creating more complex molecules. researchgate.net The presence of multiple trifluoromethyl groups provides a scaffold with unique electronic and steric properties that can be exploited in the design of new bioactive compounds. mdpi.com A straightforward two-step synthesis for this compound has been developed, starting from 1,3,5-tris(trifluoromethyl)benzene (B44845), which makes this building block more accessible for synthetic applications. researchgate.net

The synthesis of N-substituted anilines is a key area of research in drug discovery. nih.gov For example, researchers have identified 6-dialkylamino-4-trifluoromethylquinolin-2(1H)-ones as orally available, tissue-selective androgen receptor modulators, demonstrating the therapeutic potential of complex molecules derived from trifluoromethylanilines. nih.gov The development of efficient synthetic methods, such as the copper-catalyzed amination used to produce this compound, is crucial for advancing the exploration of these compounds in medicinal chemistry. researchgate.net

Table 2: Synthetic Utility of this compound

| Application | Description | Reference |

|---|---|---|

| Building Block | Used as a modular component for constructing complex molecules. clearsynth.comresearchgate.net | clearsynth.comresearchgate.net |

| Precursor | Serves as a starting material for pharmaceuticals and agrochemicals. chemicalbook.comchemicalbook.com | chemicalbook.comchemicalbook.com |

| Intermediate | A key intermediate in the synthesis of compounds like Fipronil. google.com | google.com |

Applications in Fluoro-Containing Azo Dyes and Related Pigments

This compound can be used to prepare fluorine-containing azo dyes. chemicalbook.comchemicalbook.com Azo dyes are a major class of synthetic colorants used in a wide range of industries. researchgate.net The introduction of fluorine atoms into azo dyes can lead to pigments with high brightness and superior light fastness. google.com For instance, certain fluorine-containing azoic dyes have shown a 20% greater lightfastness compared to their non-fluorinated counterparts. google.com The synthesis of these dyes often involves reacting a diazotized aniline, such as a derivative of this compound, with a coupling component like an acetoacetofluoroanilide. google.com

Environmental and Toxicological Considerations in Academic Research

Laboratory Safety Protocols and Risk Mitigation in Research Settings

The handling of 2,4,6-Tris(trifluoromethyl)aniline in a laboratory setting necessitates strict adherence to safety protocols to mitigate potential risks to researchers. This compound is classified as harmful by inhalation, in contact with skin, and if swallowed. chemsrc.com It is also irritating to the eyes, respiratory system, and skin. chemsrc.com Therefore, comprehensive risk mitigation strategies encompassing personal protective equipment (PPE), engineering controls, and safe handling procedures are paramount.

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is essential to prevent exposure through various routes.

Eye and Face Protection: Chemical safety goggles that are tightly fitting are mandatory to prevent eye irritation. sigmaaldrich.comfishersci.com These should comply with standards such as OSHA's 29 CFR 1910.133 or European Standard EN166. fishersci.com

Skin Protection: To avoid skin contact and potential absorption, researchers must wear appropriate protective gloves and clothing. fishersci.com Butyl-rubber gloves with a thickness of 0.7 mm offer a breakthrough time of 480 minutes for full contact. sigmaaldrich.com For splash contact, latex gloves with a 0.6 mm thickness and a 60-minute breakthrough time can be used. sigmaaldrich.com Contaminated gloves should be disposed of properly, and hands should be washed and dried after handling. guidechem.com Contaminated work clothing should not be allowed out of the workplace and should be laundered by individuals informed of the hazards. sigmaaldrich.comnj.gov

Respiratory Protection: When there is a risk of inhaling dust, vapors, or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. fishersci.com For situations with vapors or aerosols, a respirator with an A-(P3) filter is recommended. sigmaaldrich.com Work should ideally be conducted under a chemical fume hood to minimize inhalation exposure. sigmaaldrich.comthermofisher.com

Engineering Controls:

Engineering controls are the most effective means of reducing exposure.

Ventilation: Laboratories must be equipped with adequate ventilation systems to keep airborne concentrations of the compound low. chemsrc.com Local exhaust ventilation at the point of chemical release is highly effective. nj.gov Operations should be enclosed whenever possible. nj.gov

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area for emergency use. chemsrc.comfishersci.com

Safe Handling and Storage:

Proper procedures for handling and storing this compound are critical for maintaining a safe laboratory environment.

Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. guidechem.com Do not breathe in dust, vapor, mist, or gas. chemsrc.com The substance should be handled under an inert gas. sigmaaldrich.comsigmaaldrich.com All sources of ignition, such as open flames and hot surfaces, should be avoided. sigmaaldrich.comnj.gov

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container. chemsrc.comguidechem.com The storage area should be locked up or accessible only to authorized personnel. sigmaaldrich.comsigmaaldrich.com It is incompatible with strong oxidizing agents, acids, strong bases, and strong reducing agents. fishersci.com

Spill and Disposal Procedures:

In the event of a spill, the area should be evacuated of personnel not wearing protective equipment. nj.gov The spill should be covered with a non-combustible absorbent material like sand, silica (B1680970) gel, or universal binder and placed into a suitable, labeled container for disposal. fishersci.comnj.gov The affected area should then be cleaned. sigmaaldrich.com Disposal of the chemical and its container must be done in accordance with approved waste disposal regulations. fishersci.com

First Aid Measures:

In case of exposure, the following first aid measures should be taken immediately:

Eyes: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. fishersci.com

Skin: Wash the affected area with plenty of soap and water. fishersci.com Remove contaminated clothing. chemsrc.com

Inhalation: Move the person to fresh air and keep them comfortable for breathing. fishersci.com

Ingestion: Rinse the mouth with water. fishersci.com

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

Future research is expected to prioritize the development of more efficient, economical, and environmentally benign methods for synthesizing 2,4,6-Tris(trifluoromethyl)aniline. While existing routes provide access to the compound, they often involve harsh reagents or multiple steps. researchgate.net For instance, one reported synthesis starts from 1,2,3,5-benzenetetracarboxylic acid and requires sulfur tetrafluoride (SF4), while another is a five-step sequence. researchgate.net A more expedient two-step route has been developed, starting from the commercially available 1,3,5-tris(trifluoromethyl)benzene (B44845), which undergoes deprotonation and iodination, followed by a copper-catalyzed amination. researchgate.net

The focus will likely shift towards green chemistry principles, minimizing waste and energy consumption. This includes exploring catalytic C-H amination of 1,3,5-tris(trifluoromethyl)benzene, which would represent a more atom-economical approach. Additionally, flow chemistry processes could offer enhanced safety, scalability, and efficiency for the synthesis of this and related fluorinated compounds. The development of novel trifluoromethylating agents that are more selective and easier to handle will also be crucial in streamlining synthetic pathways.

Expansion of Catalytic Utility in Complex Chemical Transformations

The sterically hindered and electron-deficient nature of this compound makes it a highly promising precursor for developing novel ligands for catalysis. researchgate.net The strong carbon-fluorine bonds contribute to the robustness of such ligands. researchgate.net Future research will likely focus on synthesizing a variety of ligand classes, such as N-heterocyclic carbenes (NHCs), Schiff bases, and phosphine (B1218219) ligands, derived from this aniline (B41778).

These new ligands could find applications in a wide range of challenging catalytic reactions. The unique steric and electronic profile imparted by the 2,4,6-tris(trifluoromethyl)phenyl group could lead to catalysts with unprecedented selectivity and activity in cross-coupling reactions, asymmetric synthesis, and polymerization. For example, metal complexes featuring these bulky, electron-withdrawing ligands could stabilize low-valent metal centers or create unique chiral pockets, enabling difficult chemical transformations.

Innovation in Fluorine-Containing Advanced Materials

The incorporation of trifluoromethyl groups is a well-established strategy for modifying the properties of organic materials. These groups can enhance thermal stability, chemical resistance, solubility in organic solvents, and lipophilicity, while also lowering the refractive index and dielectric constant. Trifluoromethylated anilines, in general, are valuable building blocks for materials like Organic Light-Emitting Diodes (OLEDs). smolecule.com

Future work will explore the integration of the this compound moiety into a variety of advanced materials. This includes:

High-Performance Polymers: Creating new polyimides, polyamides, or polyurethanes with exceptional thermal and oxidative stability for aerospace and electronics applications.

Advanced Liquid Crystals: Designing liquid crystalline materials with modified phase behavior and electro-optical properties.

Functional Coatings: Developing hydrophobic and oleophobic surfaces with enhanced durability and resistance to environmental degradation. The dense arrangement of nine fluorine atoms in a single building block makes this compound a particularly potent modifier for creating materials with extreme properties.

Exploration of New Biological Targets and Therapeutic Applications

Fluorinated substituents are a cornerstone of modern medicinal chemistry, often improving a drug candidate's metabolic stability, membrane permeability, and binding affinity. researchgate.net While this compound itself is not currently a therapeutic agent, its derivatives are ripe for exploration. The structurally related compound 2,3,5-Trifluoro-6-(trifluoromethyl)aniline has demonstrated antibacterial and antifungal properties, suggesting that trifluoromethylated anilines represent a promising class for discovering new antimicrobial agents. smolecule.com

Future research will involve synthesizing libraries of compounds derived from this compound and screening them against a wide array of biological targets. The bulky and lipophilic nature of the 2,4,6-tris(trifluoromethyl)phenyl group could be leveraged to target specific protein-protein interactions or enzyme active sites that are inaccessible to smaller, more polar molecules. This scaffold could prove valuable in developing new anticancer agents, antivirals, or drugs for central nervous system disorders.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The convergence of artificial intelligence (AI) and chemistry offers a powerful paradigm for accelerating the discovery of new molecules. nih.gov Machine learning (ML) algorithms can be trained on large datasets of chemical structures and their associated properties to predict the characteristics of novel, untested compounds. nih.gov

In the context of this compound, AI and ML can be employed in several ways:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, material properties, or catalytic performance of novel derivatives. nih.gov

De Novo Design: Using generative models to design new molecules based on the this compound scaffold that are optimized for specific applications, such as binding to a particular protein or exhibiting desired material characteristics.

Synthesis Planning: Creating AI tools that can propose efficient and sustainable synthetic routes for novel target compounds designed by computational methods. This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error discovery, enabling a more rational and targeted exploration of the chemical space around this unique building block.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,3,5-Benzenetetracarboxylic acid |

| 1,3,5-Tris(trifluoromethyl)benzene |

| 2,3,5-Trifluoro-6-(trifluoromethyl)aniline |

| This compound |

| 2,4,6-Tris(trifluoromethyl)benzoyl fluoride |

| 2-(Trifluoromethyl)aniline |

| 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline |

| 4-Bromo-3-(trifluoromethyl)aniline |